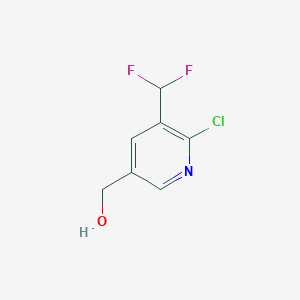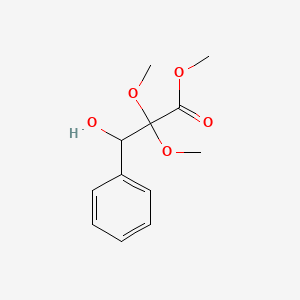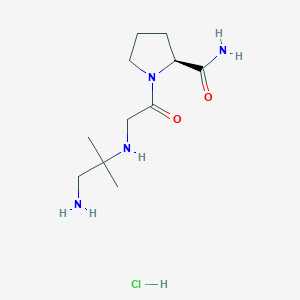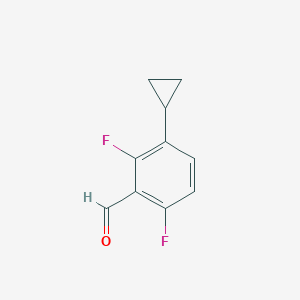
3-Cyclopropyl-2,6-difluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2,6-difluorobenzaldehyde is an organic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2,6-difluorobenzaldehyde can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-2,6-difluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different substituents on the benzaldehyde ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-Cyclopropyl-2,6-difluorobenzoic acid, while reduction could produce 3-Cyclopropyl-2,6-difluorobenzyl alcohol.
Applications De Recherche Scientifique
3-Cyclopropyl-2,6-difluorobenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Cyclopropyl-2,6-difluorobenzaldehyde exerts its effects involves interactions with molecular targets and pathways. For example, in chemical reactions, it may act as an electrophile, participating in nucleophilic addition or substitution reactions. The specific pathways and targets depend on the context of its application, such as in biological systems or synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-Cyclopropyl-2,6-difluorobenzaldehyde include:
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyclopropyl group, which can impart unique steric and electronic properties. This structural feature can influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C10H8F2O |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
3-cyclopropyl-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C10H8F2O/c11-9-4-3-7(6-1-2-6)10(12)8(9)5-13/h3-6H,1-2H2 |
Clé InChI |
DCOXZMSMOLSBMC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C(=C(C=C2)F)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



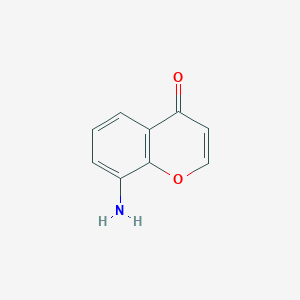
![1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
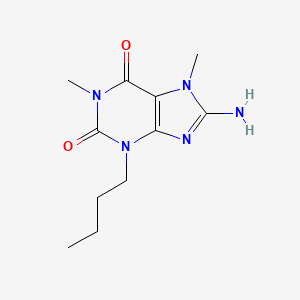

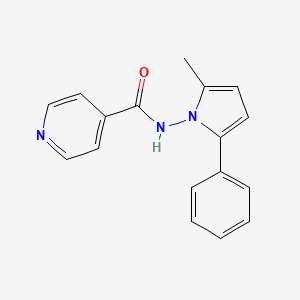

![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
![1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019942.png)
